![molecular formula C14H12N4O3 B15341282 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide CAS No. 41552-55-0](/img/structure/B15341282.png)
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide is a chemical compound with the molecular formula C16H16N4O4 and a molecular weight of 328.32 g/mol This compound features a benzamide group linked to a nitroimidazole moiety through an ethenyl bridge
Métodos De Preparación
The synthesis of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety is synthesized through a series of reactions starting from imidazole derivatives. Common reagents include nitrating agents such as nitric acid.
Ethenylation: The nitroimidazole intermediate undergoes ethenylation to introduce the ethenyl group. This step often involves the use of vinyl halides or vinyl sulfonates under basic conditions.
Coupling with Benzamide: The final step involves coupling the ethenylated nitroimidazole with benzamide.
Análisis De Reacciones Químicas
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrolysis, under appropriate conditions.
Aplicaciones Científicas De Investigación
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s nitroimidazole moiety is known for its antimicrobial properties, making it useful in the study of bacterial and parasitic infections.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide involves its interaction with cellular components. The nitroimidazole moiety can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This makes it effective against microorganisms and cancer cells. The ethenyl group allows for further chemical modifications, enhancing its versatility.
Comparación Con Compuestos Similares
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to its benzamide group and ethenyl linkage, which confer distinct chemical and biological properties.
Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Propiedades
Número CAS |
41552-55-0 |
|---|---|
Fórmula molecular |
C14H12N4O3 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C14H12N4O3/c1-2-17-12(16-9-13(17)18(20)21)8-5-10-3-6-11(7-4-10)14(15)19/h2-9H,1H2,(H2,15,19)/b8-5+ |
Clave InChI |
FPLSSHOFFOCPJG-VMPITWQZSA-N |
SMILES isomérico |
C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
SMILES canónico |
C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


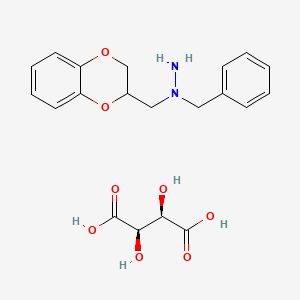
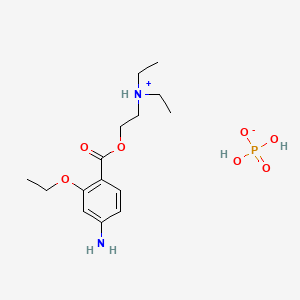
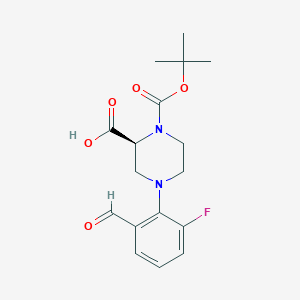


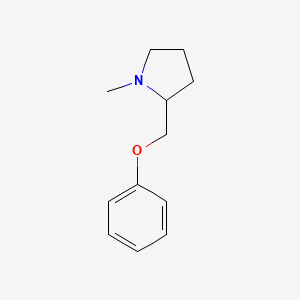


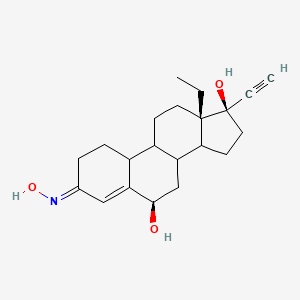
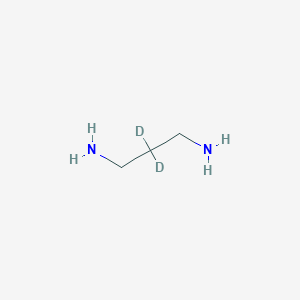
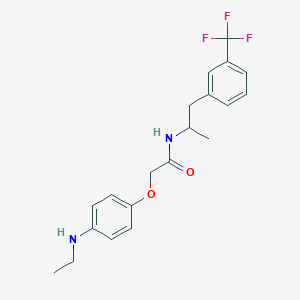

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
